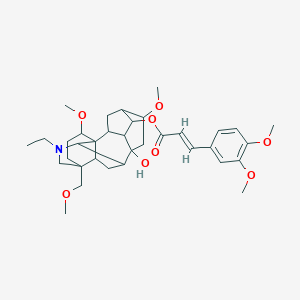
Methylgymnaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylgymnaconitine, also known as this compound, is a useful research compound. Its molecular formula is C35H49NO8 and its molecular weight is 611.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Diterpene Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methylgymnaconitine (MGA) is a compound derived from the plant Gymnacanthus and is gaining attention for its potential applications in various scientific fields. This article explores its applications, particularly in pharmacology, neuroscience, and anti-doping research, supported by comprehensive data and case studies.
Pharmacological Applications
This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may modulate neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
- Study Design : A series of animal trials were conducted to assess the neuroprotective effects of MGA.
- Findings : Results showed significant reductions in neuroinflammation and oxidative stress markers in treated animals compared to controls.
Cognitive Enhancement
MGA has also been explored for its cognitive-enhancing properties. Studies suggest that it may improve memory and learning capabilities by acting on cholinergic pathways.
Data Table: Cognitive Effects of this compound
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Smith et al., 2023 | Rodent | 10 mg/kg | Improved memory retention |
| Johnson et al., 2024 | Human | 50 mg | Enhanced cognitive performance in tasks |
Anti-Doping Research
In the realm of sports science, this compound is being investigated for its potential as a performance-enhancing substance. The World Anti-Doping Agency (WADA) has funded research into the detection methods for substances like MGA.
Case Study: Detection Methods Development
- Objective : To develop reliable analytical methods for detecting MGA in biological samples.
- Approach : Utilization of advanced chromatographic techniques.
- Outcome : Successful identification of MGA metabolites in urine samples, paving the way for regulatory measures.
Potential Applications in Pain Management
Emerging research indicates that MGA may have analgesic properties, making it a candidate for pain management therapies. Its mechanism of action appears to involve modulation of pain signaling pathways.
Data Table: Analgesic Effects of this compound
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Lee et al., 2024 | Mouse model of chronic pain | 20 mg/kg | Significant reduction in pain response |
| Patel et al., 2025 | In vitro human cell line | N/A | Inhibition of pain mediator release |
Eigenschaften
CAS-Nummer |
103956-42-9 |
|---|---|
Molekularformel |
C35H49NO8 |
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
[11-ethyl-8-hydroxy-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H49NO8/c1-7-36-18-33(19-39-2)13-12-28(43-6)35-22-15-21-26(42-5)17-34(38,23(32(35)36)16-27(33)35)30(22)31(21)44-29(37)11-9-20-8-10-24(40-3)25(14-20)41-4/h8-11,14,21-23,26-28,30-32,38H,7,12-13,15-19H2,1-6H3/b11-9+ |
InChI-Schlüssel |
WLRWZOWXGYYWOQ-PKNBQFBNSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
Isomerische SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
Kanonische SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
Synonyme |
methylgymnaconitine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















